3-Methylnaphtho[1,2-B]thiophen-5-amine
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Overview
Description
3-Methylnaphtho[1,2-B]thiophen-5-amine is a heterocyclic compound that features a thiophene ring fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylnaphtho[1,2-B]thiophen-5-amine typically involves the formation of the thiophene ring followed by its fusion with the naphthalene moiety. One common method includes the cyclization of 1-mercapto-3-yn-2-ols in the presence of a palladium catalyst and potassium iodide as an additive . Another approach involves the interaction between elemental sulfur and sodium tert-butoxide, which facilitates the formation of thiophene derivatives from 1,3-diynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylnaphtho[1,2-B]thiophen-5-amine undergoes various chemical reactions, including:
Substitution Reactions: Acetylation, formylation, and bromination typically occur at the free thiophene position.
Common Reagents and Conditions
Acetylation: Acetic anhydride and a Lewis acid catalyst.
Formylation: Formyl chloride and a base.
Bromination: Bromine in the presence of a solvent like chloroform.
Nitration: Nitric acid and sulfuric acid.
Major Products
Acetylation: 2- or 3-acetyl-3-methylnaphtho[1,2-B]thiophen.
Formylation: 2- or 3-formyl-3-methylnaphtho[1,2-B]thiophen.
Bromination: 2- or 3-bromo-3-methylnaphtho[1,2-B]thiophen.
Nitration: 5-nitro-3-methylnaphtho[1,2-B]thiophen and a mixture of 2- and 5-nitro derivatives.
Scientific Research Applications
3-Methylnaphtho[1,2-B]thiophen-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-microbial, and anti-cancer agent.
Material Science: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Acts as a corrosion inhibitor and a metal complexing agent.
Mechanism of Action
The mechanism of action of 3-Methylnaphtho[1,2-B]thiophen-5-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit kinases and disrupt cell signaling pathways . The compound’s anti-inflammatory effects could be due to its modulation of inflammatory mediators and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylnaphtho[1,2-B]thiophen
- 4,5-Dihydronaphtho[1,2-B]thiophen
- 2,3-Dimethylnaphtho[1,2-B]thiophen
Uniqueness
3-Methylnaphtho[1,2-B]thiophen-5-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit distinct pharmacological properties and enhanced efficacy in certain applications .
Properties
CAS No. |
62615-51-4 |
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Molecular Formula |
C13H11NS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
3-methylbenzo[g][1]benzothiol-5-amine |
InChI |
InChI=1S/C13H11NS/c1-8-7-15-13-10-5-3-2-4-9(10)12(14)6-11(8)13/h2-7H,14H2,1H3 |
InChI Key |
LPXRRLYOYCCBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
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